![molecular formula C4H2BrClN2 B1287920 2-Bromo-6-chloropyrazine CAS No. 916791-07-6](/img/structure/B1287920.png)
2-Bromo-6-chloropyrazine
Overview
Description
2-Bromo-6-chloropyrazine is an organic chemical compound with the molecular formula C4H2BrClN2 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-chloropyrazine is represented by the SMILES stringClc1cncc(Br)n1
. The InChI key for this compound is UZAXEXBMDHIXNU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
2-Bromo-6-chloropyrazine has a molecular weight of 193.43 . It has a density of 1.9±0.1 g/cm3, a boiling point of 210.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its flash point is 81.1±25.9 °C .Scientific Research Applications
Organic Synthesis Building Block
2-Bromo-6-chloropyrazine is a versatile building block in organic synthesis. It’s used to construct various heterocyclic compounds due to its reactive bromo and chloro substituents. These substituents can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds . This reactivity is essential for creating complex molecules for pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-6-chloropyrazine serves as a precursor for the synthesis of potential drug candidates. It’s particularly valuable in the development of kinase inhibitors, which are a class of drugs that can interfere with cell signaling pathways and have applications in cancer therapy .
Chemical Biology Probes
This compound is also instrumental in chemical biology, where it’s used to design and synthesize molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes at the molecular level .
Materials Science
2-Bromo-6-chloropyrazine finds applications in materials science, particularly in the development of organic electronic materials. Its incorporation into polymers or small molecules can impart desirable electronic properties, such as conductivity or luminescence, which are useful in creating organic light-emitting diodes (OLEDs) and other electronic devices .
Agrochemical Research
In the field of agrochemicals, 2-Bromo-6-chloropyrazine is used to synthesize compounds with potential herbicidal or pesticidal activities. Its derivatives can be screened for activity against various plant pests and diseases, contributing to the development of new agricultural products .
Environmental Studies
Lastly, 2-Bromo-6-chloropyrazine can be used in environmental studies to understand the fate and transport of similar organic compounds in the environment. Its behavior in soil and water systems can be studied to assess the environmental impact of related chemicals used in agriculture and industry .
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as halopyrazines, which are often used as building blocks in medicinal chemistry .
Mode of Action
Halopyrazines are known to interact with various biological targets through halogen bonding and other non-covalent interactions .
Biochemical Pathways
Halopyrazines are often involved in various biological processes due to their ability to form halogen bonds with proteins and other biomolecules .
Result of Action
Halopyrazines are often used in medicinal chemistry due to their potential biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-6-chloropyrazine . .
properties
IUPAC Name |
2-bromo-6-chloropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-7-2-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAXEXBMDHIXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590558 | |
Record name | 2-Bromo-6-chloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
916791-07-6 | |
Record name | 2-Bromo-6-chloropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-chloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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